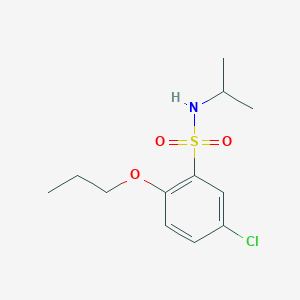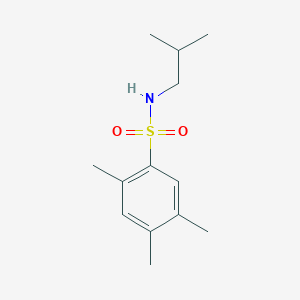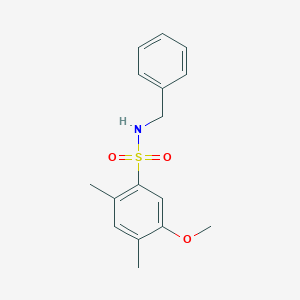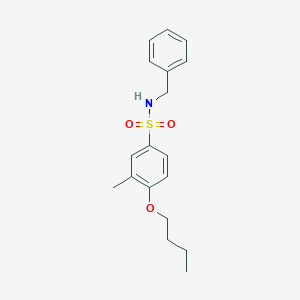
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide has a wide range of scientific research applications. It is commonly used as a sulfonamide-based inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of these enzymes has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase enzymes. This binding results in the inhibition of the enzyme's catalytic activity, which in turn leads to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can have a variety of physiological effects depending on the tissue or organ involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the tissue or organ involved. Inhibition of carbonic anhydrase enzymes in the eye can result in a decrease in intraocular pressure, which has potential therapeutic applications in the treatment of glaucoma. Inhibition of carbonic anhydrase enzymes in the brain can result in a decrease in the production of cerebrospinal fluid, which has potential therapeutic applications in the treatment of epilepsy. Inhibition of carbonic anhydrase enzymes in the kidneys can result in a decrease in the production of bicarbonate ions, which can have potential therapeutic applications in the treatment of metabolic alkalosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selective inhibition of carbonic anhydrase enzymes, which allows for specific targeting of these enzymes in various tissues and organs. Another advantage is its stability in aqueous solutions, which allows for easy preparation of experimental solutions. One limitation is its potential toxicity at high concentrations, which requires careful dosing and monitoring in experiments. Another limitation is its potential non-specific binding to other proteins or enzymes, which can result in off-target effects.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of cancer, osteoporosis, and other diseases. Additionally, the compound's potential as a tool for studying carbonic anhydrase enzymes in various tissues and organs can be further explored.
Métodos De Síntesis
The synthesis of 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide involves the reaction between 5-chloro-2-propoxybenzenesulfonyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using methods such as recrystallization or column chromatography.
Propiedades
Fórmula molecular |
C12H18ClNO3S |
|---|---|
Peso molecular |
291.79 g/mol |
Nombre IUPAC |
5-chloro-N-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-7-17-11-6-5-10(13)8-12(11)18(15,16)14-9(2)3/h5-6,8-9,14H,4,7H2,1-3H3 |
Clave InChI |
VJSKCPQSQCRCNK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)

